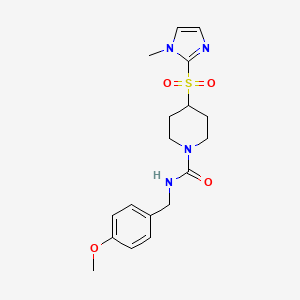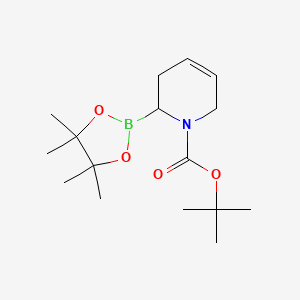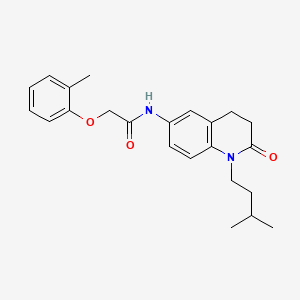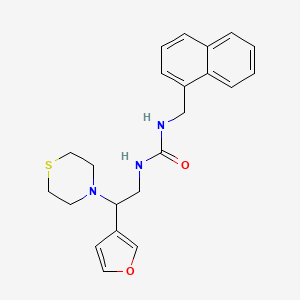
N-(4-methoxybenzyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H24N4O4S and its molecular weight is 392.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research on the synthesis of related compounds provides insights into methodologies that could be adapted for N-(4-methoxybenzyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carboxamide. Studies on benzylated derivatives, including benzodifuranyl and benzamide derivatives, highlight advanced synthetic routes for creating compounds with potential bioactivity. For instance, the synthesis of novel benzodifuranyl derivatives has been explored for their anti-inflammatory and analgesic properties, showcasing the versatility of similar molecular frameworks in medicinal chemistry (Abu‐Hashem et al., 2020). Additionally, the development of benzamide derivatives as selective serotonin receptor agonists underscores the relevance of structural variation in enhancing biological activity (Sonda et al., 2004).
Potential Pharmacological Properties
Exploration into the pharmacological applications of compounds with similar structural motifs to N-(4-methoxybenzyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carboxamide reveals a broad spectrum of potential therapeutic uses. The investigation of sulfonyl hydrazone and piperidine derivatives for their antioxidant and anticholinesterase activities provides a basis for evaluating the therapeutic potential of related compounds (Karaman et al., 2016). This research indicates that modifications to the piperidine ring and sulfonyl group can significantly impact the biological efficacy of these molecules.
Antimicrobial and Antifungal Applications
Several studies have focused on the antimicrobial and antifungal properties of compounds structurally related to N-(4-methoxybenzyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carboxamide. The synthesis and evaluation of new pyridine and pyridazinyl sulfonamide derivatives highlight their considerable antibacterial activity against various pathogens, suggesting the potential of similar compounds for antimicrobial applications (Patel & Agravat, 2009); (Mohamed, 2007).
Anticancer and Cytotoxicity Studies
The exploration of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives demonstrates the ongoing interest in the synthesis of compounds with potential anticancer properties. These studies, focusing on the synthesis and cytotoxic evaluation against cancer cell lines, provide valuable insights into the structural requirements for anticancer activity, which could inform the development of related compounds with improved efficacy (Hassan et al., 2014).
Wirkmechanismus
Target of action
Imidazole-containing compounds are known for their broad range of chemical and biological properties. They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of action
The mode of action of imidazole-containing compounds can vary greatly depending on the specific compound and its targets. For example, some imidazole derivatives have been found to have anti-tubercular activity against Mycobacterium tuberculosis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole-containing compounds can vary greatly depending on the specific compound. Some imidazole derivatives have been synthesized using the Mannich base technique with a Cu (II) catalyst .
Result of action
The molecular and cellular effects of imidazole-containing compounds can vary greatly depending on the specific compound and its targets. For example, some imidazole derivatives have shown antimicrobial and larvicidal activities .
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-(1-methylimidazol-2-yl)sulfonylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-21-12-9-19-18(21)27(24,25)16-7-10-22(11-8-16)17(23)20-13-14-3-5-15(26-2)6-4-14/h3-6,9,12,16H,7-8,10-11,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWFZGXSCOHTHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-4-[4-(4-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B2685918.png)
![Methyl 2-(6-butan-2-yl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2685920.png)
![3-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one](/img/structure/B2685921.png)




![3-(4-methoxyphenyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2685931.png)


![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2685937.png)
methanone](/img/structure/B2685938.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2685939.png)